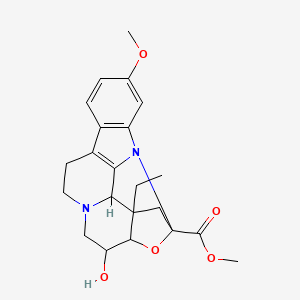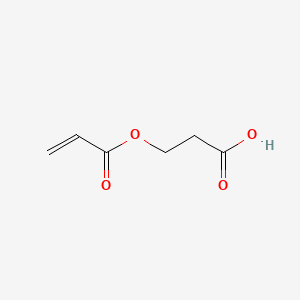![molecular formula C28H25N3O6 B1210555 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea is a member of quinolines.
Applications De Recherche Scientifique
Anticancer Activity
A study conducted by Reddy et al. (2015) demonstrated that derivatives of 1,2,4-triazolo[4,3-a]-quinoline, closely related to the chemical , show significant anticancer activity. Specifically, they found that some of these compounds possess cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential applications in cancer treatment (Reddy, Reddy, Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Synthesis and Structural Studies
Kozlov and Tereshko (2013) conducted research on derivatives of quinoline, including compounds structurally similar to the subject molecule. They focused on the synthesis of new derivatives and explored the characteristics of these compounds (Kozlov & Tereshko, 2013).
Synthons for Novel Quinoline Derivatives
Research by Kim (1981) investigated the use of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for creating new quinoline derivatives, which are structurally related to the chemical . This study underscores the importance of these compounds in synthesizing novel quinoline derivatives (Kim, 1981).
Overcoming Cancer Chemoresistance
Mudududdla et al. (2015) explored the potential of 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, which shares a similar structural framework with the subject molecule, in overcoming cancer chemoresistance. They found that certain compounds in this family inhibit angiogenesis and P-glycoprotein efflux pump activity, enhancing the effectiveness of chemotherapy in cancer treatment (Mudududdla et al., 2015).
Molecular Rearrangement Studies
Klásek, Lyčka, and Holčapek (2007) studied the molecular rearrangement of certain quinoline derivatives, providing insights into the chemical behavior and potential applications of similar compounds, including the one (Klásek, Lyčka, & Holčapek, 2007).
Visual Distinction of Dicarboxylic Acids
Kalita and Baruah (2010) explored the use of 1-phenyl-3-(quinolin-5-yl)urea as a receptor for dicarboxylic acids, highlighting the potential of quinoline derivatives in chemical sensing applications (Kalita & Baruah, 2010).
Dihydroquinol and Quinol Derivatives from Plants
Akbar, Nawaz, and Malik (2001) isolated dihydroquinol and quinol derivatives from the plant Ajuga parviflora. This suggests the natural occurrence and potential extraction of similar compounds from plant sources (Akbar, Nawaz, & Malik, 2001).
Propriétés
Nom du produit |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea |
|---|---|
Formule moléculaire |
C28H25N3O6 |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea |
InChI |
InChI=1S/C28H25N3O6/c1-17-2-5-21(6-3-17)29-28(33)31(14-18-4-7-23-24(10-18)37-16-36-23)15-20-11-19-12-25-26(35-9-8-34-25)13-22(19)30-27(20)32/h2-7,10-13H,8-9,14-16H2,1H3,(H,29,33)(H,30,32) |
Clé InChI |
YDSACXQZQSDTAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)CC4=CC5=CC6=C(C=C5NC4=O)OCCO6 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)CC4=CC5=CC6=C(C=C5NC4=O)OCCO6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




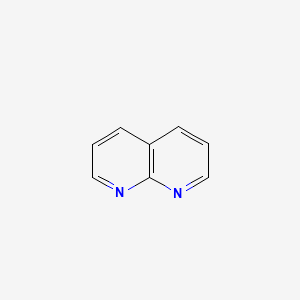
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)

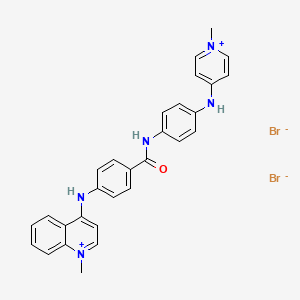

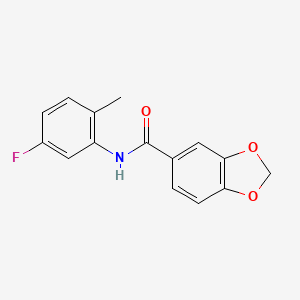
![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)
![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)


